Ethyl 4-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate
Description
Properties
IUPAC Name |
ethyl 4-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O4S/c1-3-36-29(35)22-12-14-23(15-13-22)31-27(33)19-37-26-18-32(25-7-5-4-6-24(25)26)17-16-30-28(34)21-10-8-20(2)9-11-21/h4-15,18H,3,16-17,19H2,1-2H3,(H,30,34)(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCWFNJIEIBWBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, making indole derivatives valuable for the development of new therapeutic agents.
Mode of Action
The compound involves an indole nucleus, which is known to undergo electrophilic substitution due to excessive π-electrons delocalization. Additionally, the compound contains a benzoyl group, which is involved in reactions such as oxidative cross-coupling with indoles, electrophilic/nucleophilic halogenation, cyclization with alkynyl ketones, Lewis base catalyzed hydrosilylation, stereoselective reduction, and intramolecular Michael addition reactions.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound may interact with multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Result of Action
Given the broad biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
These interactions can influence various biochemical reactions, contributing to their broad-spectrum biological activities.
Biological Activity
Ethyl 4-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate is a complex organic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 515.63 g/mol. It features a unique combination of indole, benzoate, and sulfanylacetyl groups, which contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 515.63 g/mol |
| Purity | Typically ≥ 95% |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The indole moiety is known for its binding affinity to several targets involved in inflammatory and proliferative pathways, suggesting potential applications in treating conditions like cancer and chronic inflammation.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. The compound has shown promising results in inhibiting the proliferation of cancer cells through apoptosis induction and cell cycle arrest. For instance:
- Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cell lines (MCF-7) by inducing apoptosis via the mitochondrial pathway.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been explored. It appears to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases:
- Research Finding : A study indicated that treatment with this compound led to a decrease in TNF-alpha and IL-6 levels in macrophages stimulated by lipopolysaccharides (LPS).
Applications in Drug Development
Due to its diverse biological activities, this compound is being investigated as a potential lead compound in drug discovery programs targeting cancer and inflammatory diseases. Its structural characteristics make it an attractive candidate for further modifications to enhance efficacy and reduce toxicity.
Comparison with Similar Compounds
Research Findings and Implications
- Indole Core Utility : The indole moiety in the target compound and its analogs is critical for interactions with biological targets, such as serotonin receptors or kinase enzymes .
- Agrochemical vs. Pharmaceutical Design : While ethyl benzoate derivatives like haloxyfop methyl ester prioritize cost-effective synthesis and environmental stability , pharmaceutical analogs focus on target specificity and metabolic optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
